N-(2-benzoyl-4-cyano-5-methyl-1-phenyl-1H-pyrrol-3-yl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves complex reactions that tailor the chemical structure for specific properties and functions. For instance, compounds with structural similarity have been synthesized through various methods, focusing on the precise arrangement of functional groups to achieve desired outcomes, such as selective biological activities or specific chemical reactivities (Dawood, Alsenoussi, & Ibrahim, 2011).
Molecular Structure Analysis
The molecular structure of compounds related to N-(2-Benzoyl-4-cyano-5-methyl-1-phenyl-1H-pyrrol-3-yl)acetamide is critical in determining their physical and chemical properties. X-ray crystallography and spectroscopic methods, including FT-IR, NMR, and Mass spectroscopy, are commonly used to elucidate the molecular geometry, electronic structure, and intermolecular interactions. Studies on similar compounds have highlighted the importance of structural features, such as the arrangement of the amide group and the substitution pattern on the phenyl rings, in dictating the compounds' reactivity and stability (Marinova, Nikolova, Dołęga, & Ahmedova, 2022).
Chemical Reactions and Properties
The reactivity of this compound and related compounds is influenced by their functional groups. For example, the presence of cyano, amide, and benzoyl groups can lead to various chemical reactions, including nucleophilic substitutions, condensations, and cyclizations, enabling the synthesis of a wide range of heterocyclic compounds. Such reactivity patterns are useful in designing synthetic pathways for new derivatives with potential applications in medicinal chemistry and materials science (Khalil, Sayed, & Raslan, 2012).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and stability, are crucial for its handling and application in various fields. These properties are often determined through systematic studies involving thermal analysis, solubility tests, and evaluation of stability under different conditions. Similar compounds have been investigated for their thermal and oxidative stability, providing insights into their suitability for use in high-temperature applications or in environments prone to oxidative stress (Marinović‐Cincović, Babić, Džunuzović, Popov-Pergal, & Rančić, 2007).
Chemical Properties Analysis
The chemical properties of this compound, including acidity/basicity (pKa), reactivity towards various reagents, and the ability to undergo specific chemical transformations, are fundamental aspects that influence its application potential. The determination of pKa values and the study of reaction mechanisms provide valuable information for the development of new compounds with optimized performance for desired applications (Duran & Canbaz, 2013).
Scientific Research Applications
Spectroscopic and Quantum Mechanical Studies
The research explores the photochemical and thermochemical properties of benzothiazolinone acetamide analogs, demonstrating their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds show good light harvesting efficiency (LHE) and favorable energy levels for electron injection, indicating their applicability in photovoltaic cells. Additionally, their non-linear optical (NLO) activity suggests potential in the development of optical materials. Molecular docking studies with Cyclooxygenase 1 (COX1) reveal insights into ligand-protein interactions, which could be relevant for designing drugs targeting COX1 (Mary et al., 2020).
Synthesis of Novel Derivatives
Another study focuses on the synthesis of new pyrazole, 1,3-thiazole, and 1,3,4-thiadiazole derivatives incorporating a pyridyl moiety. These compounds were evaluated for their potential applications, which might include biological activities or material science applications, though the specific use cases are not detailed in the abstract (Dawood et al., 2011).
Antifolate and Antitumor Agents
The design and synthesis of a potent dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) as an antitumor agent highlight the application of such compounds in cancer therapy. This research demonstrates the critical role of specific chemical modifications in enhancing the efficacy of antifolate drugs against various cancer cell lines, suggesting the potential of related compounds in chemotherapeutic applications (Gangjee et al., 2000).
properties
IUPAC Name |
N-(2-benzoyl-4-cyano-5-methyl-1-phenylpyrrol-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-14-18(13-22)19(23-15(2)25)20(21(26)16-9-5-3-6-10-16)24(14)17-11-7-4-8-12-17/h3-12H,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGCLGZQAGEFEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1C2=CC=CC=C2)C(=O)C3=CC=CC=C3)NC(=O)C)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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